2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile
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Overview
Description
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile is an organic compound with the molecular formula C12H10N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Similar structure but with a different position of the nitrile group.
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties
Uniqueness
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGUGAWIKKKIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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